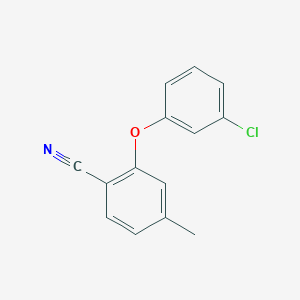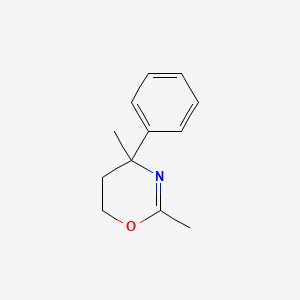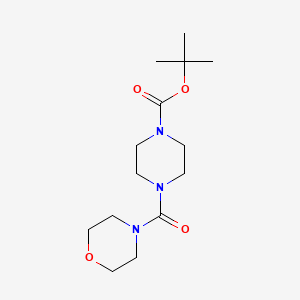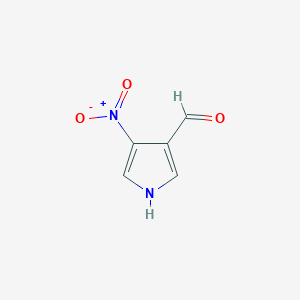
2-(3-Chlorophenoxy)-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenoxy)-4-methylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chlorophenoxy group and a methyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-4-methylbenzonitrile typically involves the reaction of 3-chlorophenol with 4-methylbenzonitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group in 3-chlorophenol with the benzonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenoxy)-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A related compound with herbicidal properties.
4-Chloro-2-methylphenoxyacetic acid: Another similar compound used in agrochemicals.
Uniqueness
2-(3-Chlorophenoxy)-4-methylbenzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenoxy group and a nitrile group makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H10ClNO |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-4-methylbenzonitrile |
InChI |
InChI=1S/C14H10ClNO/c1-10-5-6-11(9-16)14(7-10)17-13-4-2-3-12(15)8-13/h2-8H,1H3 |
Clave InChI |
TUCUWGOLFDCFEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C#N)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea](/img/structure/B8687864.png)
